molecular formula C20H20N4O5S2 B11108287 2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11108287
M. Wt: 460.5 g/mol
InChI Key: DGCDRPCXKUWJNP-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, a sulfamoyl-substituted phenyl ring, and a methylpyrimidinyl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzylsulfonyl Chloride: Benzyl chloride is reacted with sodium sulfite to form benzylsulfonyl chloride.

    Coupling with 4-Aminophenyl Sulfamoyl Derivative: The benzylsulfonyl chloride is then coupled with a 4-aminophenyl derivative that has been pre-functionalized with a sulfamoyl group.

    Introduction of Methylpyrimidinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group may yield sulfone derivatives, while reduction of the sulfamoyl group may produce amine derivatives.

Scientific Research Applications

2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfamoyl and methylpyrimidinyl groups may also interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide apart from similar compounds is its unique combination of functional groups

Properties

Molecular Formula

C20H20N4O5S2

Molecular Weight

460.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H20N4O5S2/c1-15-11-12-21-20(22-15)24-31(28,29)18-9-7-17(8-10-18)23-19(25)14-30(26,27)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,25)(H,21,22,24)

InChI Key

DGCDRPCXKUWJNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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